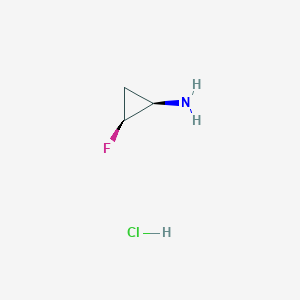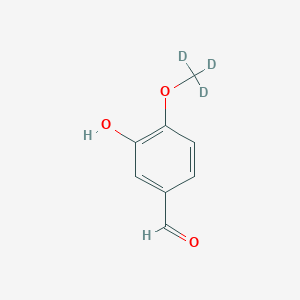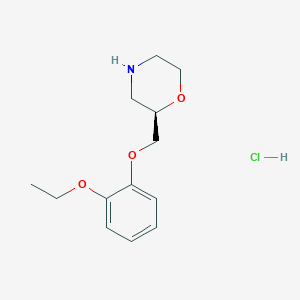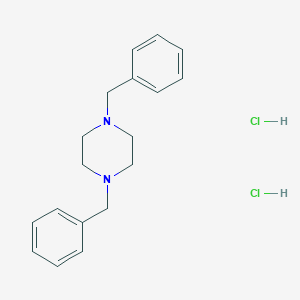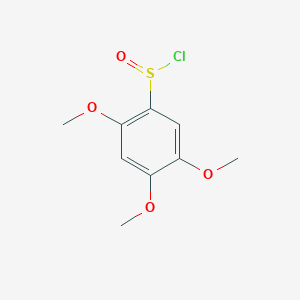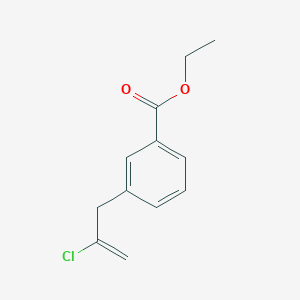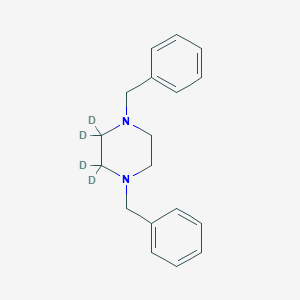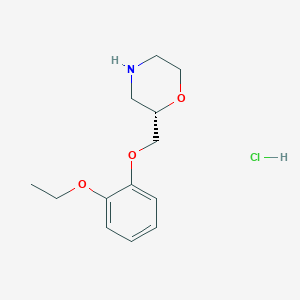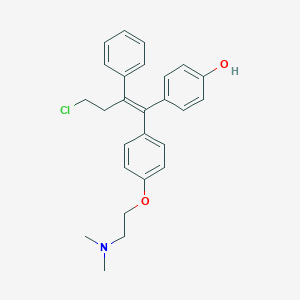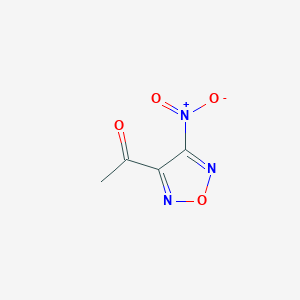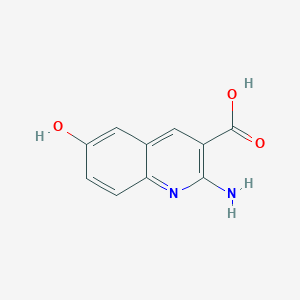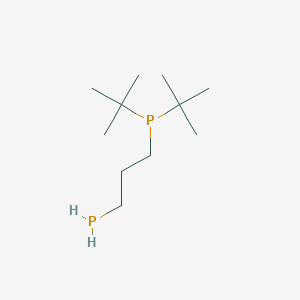
Ditert-butyl(3-phosphanylpropyl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ditert-butyl(3-phosphanylpropyl)phosphane, also known as DTBP-PP, is a highly reactive and versatile compound that has been widely used in various scientific research applications. It is a phosphine ligand that is commonly used in organometallic chemistry and catalysis. DTBP-PP has been found to exhibit excellent properties in terms of its reactivity, selectivity, and stability, making it a valuable tool in many research fields.
作用機序
Ditert-butyl(3-phosphanylpropyl)phosphane acts as a bidentate ligand, forming a coordination complex with a transition metal catalyst. It can stabilize the catalyst and enhance its reactivity, making it a valuable tool in catalysis. The mechanism of action of Ditert-butyl(3-phosphanylpropyl)phosphane in catalysis involves the coordination of the phosphorus atom with the transition metal center, leading to the activation of the catalyst and the formation of the desired product.
生化学的および生理学的効果
Ditert-butyl(3-phosphanylpropyl)phosphane does not have any known biochemical or physiological effects, as it is primarily used in laboratory settings as a research tool. It is not intended for use in drug development or medical applications.
実験室実験の利点と制限
One of the main advantages of using Ditert-butyl(3-phosphanylpropyl)phosphane in laboratory experiments is its excellent stability and reactivity, which makes it a valuable tool in catalysis and material science. It is also relatively easy to synthesize and handle, making it a popular choice among researchers. However, one limitation of using Ditert-butyl(3-phosphanylpropyl)phosphane is its high cost, which can be a barrier for some research groups.
将来の方向性
There are several future directions for the use of Ditert-butyl(3-phosphanylpropyl)phosphane in scientific research. One potential area of research is the development of new catalytic systems using Ditert-butyl(3-phosphanylpropyl)phosphane as a ligand. Another potential area of research is the synthesis of new metal-organic frameworks and coordination polymers using Ditert-butyl(3-phosphanylpropyl)phosphane as a building block. Additionally, there is potential for the use of Ditert-butyl(3-phosphanylpropyl)phosphane in the development of new materials for energy storage and conversion applications.
合成法
Ditert-butyl(3-phosphanylpropyl)phosphane can be synthesized using various methods, including the reaction of tert-butylmagnesium chloride with 3-bromo-1-chloropropane, followed by the reaction of the resulting compound with triphenylphosphine. Another method involves the reaction of tert-butylamine with 3-bromo-1-chloropropane, followed by the reaction of the resulting compound with triphenylphosphine.
科学的研究の応用
Ditert-butyl(3-phosphanylpropyl)phosphane has been extensively used in various scientific research applications, including organometallic chemistry, catalysis, and material science. It is commonly used as a ligand in transition metal catalyzed reactions, such as Suzuki coupling, Sonogashira coupling, and Heck reaction. Ditert-butyl(3-phosphanylpropyl)phosphane has also been used in the synthesis of various metal-organic frameworks (MOFs) and coordination polymers.
特性
CAS番号 |
142132-73-8 |
|---|---|
製品名 |
Ditert-butyl(3-phosphanylpropyl)phosphane |
分子式 |
C11H26P2 |
分子量 |
220.27 g/mol |
IUPAC名 |
ditert-butyl(3-phosphanylpropyl)phosphane |
InChI |
InChI=1S/C11H26P2/c1-10(2,3)13(9-7-8-12)11(4,5)6/h7-9,12H2,1-6H3 |
InChIキー |
UVVIUMBWEZFNKA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)P(CCCP)C(C)(C)C |
正規SMILES |
CC(C)(C)P(CCCP)C(C)(C)C |
同義語 |
Phosphine, bis(1,1-dimethylethyl)(3-phosphinopropyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



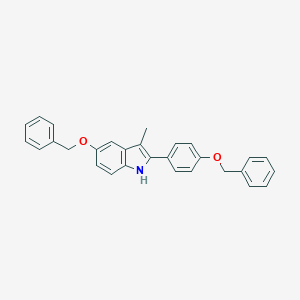

methanone](/img/structure/B134181.png)
